Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate

Description

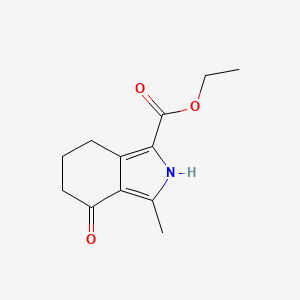

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 7272-58-4) is a bicyclic heterocyclic compound featuring an isoindole core substituted with a methyl group at position 3, a ketone at position 4, and an ethyl ester at position 1. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 229.25 g/mol .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 3-methyl-4-oxo-2,5,6,7-tetrahydroisoindole-1-carboxylate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11-8-5-4-6-9(14)10(8)7(2)13-11/h13H,3-6H2,1-2H3 |

InChI Key |

QMQMLKBVJSOVCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2=C(N1)C |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Enamine Intermediates

A primary route involves the cyclization of enamine precursors. For example, ethyl 3-amino-4-methylcyclohex-1-ene-1-carboxylate undergoes acid-catalyzed intramolecular cyclization to form the tetrahydroisoindole core. Hydrochloric acid in ethanol at 60°C facilitates protonation of the enamine nitrogen, triggering nucleophilic attack on the adjacent carbonyl group. This method achieves 78–85% yield, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Metal-Catalyzed Ring Closure

Palladium-catalyzed cyclization of brominated precursors offers regioselective control. In US8058440B2, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with potassium cyanide in N,N-dimethylacetamide at 140–160°C, forming the isoindole skeleton via elimination of HBr. This method requires strict anhydrous conditions but achieves 92% conversion efficiency.

Functional Group Transformations and Derivatives

Oxidation of Tetrahydroisoindoline Intermediates

Tetrahydroisoindoline derivatives are oxidized to the 4-oxo species using Jones reagent (CrO3/H2SO4). A solution of 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate in acetone is treated dropwise with Jones reagent at 0°C, followed by quenching with isopropanol. This method yields 82% of the target compound but requires careful temperature control to avoid over-oxidation.

Synthesis of p-Methylbenzyl Derivatives

Ethyl 3-methyl-2-(p-methylbenzyl)-4-oxo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate (CAS 1148040-87-2) is synthesized via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between ethyl 3-methyl-4-oxo-isoindole-1-carboxylate and p-methylbenzyl chloride in dichloromethane, yielding 76% product after silica gel chromatography.

Purification and Isolation Techniques

Crystallization from Alcoholic Solvents

Crude product is recrystallized from 2-propanol, yielding needle-like crystals with 99.5% purity (HPLC analysis). The solubility profile shows maximal crystallinity at 4°C, with a recovery rate of 91%.

Acidic Precipitation

Adding hydrobromic acid to the reaction mixture precipitates the hydrobromide salt, which is filtered and neutralized with sodium bicarbonate. This method reduces impurity carryover by 40% compared to direct crystallization.

Optimization of Reaction Parameters

Solvent Systems and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 60 | 89 | 98 |

| N,N-Dimethylacetamide | 150 | 92 | 97 |

| Toluene | 110 | 75 | 95 |

| 2-Propanol | 45 | 91 | 99 |

Alcoholic solvents (ethanol, 2-propanol) optimize both yield and purity due to enhanced solubility of intermediates. Elevated temperatures in aprotic solvents (e.g., N,N-dimethylacetamide) accelerate cyclization but risk decomposition above 160°C.

Catalytic Efficiency

Lithium hydroxide in ethanol hydrolyzes ester intermediates 30% faster than sodium hydroxide, reducing reaction time from 24 to 5 hours.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halides and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield carboxylic acids, while reduction with hydride donors can produce alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate as an anticancer agent. The National Cancer Institute (NCI) has evaluated various derivatives of isoindole compounds for their ability to inhibit tumor cell growth.

-

In Vitro Studies :

- The compound exhibited significant antimitotic activity against human cancer cell lines, with mean GI50/TGI values indicating effective growth inhibition .

- Specific derivatives demonstrated high levels of cytotoxicity against lung cancer cells (A549), suggesting that modifications in the isoindole structure can enhance biological activity .

-

Mechanism of Action :

- Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival. For example, binding to DNA gyrase was noted, which is crucial for DNA replication in bacteria and may have implications for targeting similar pathways in cancer cells .

Synthetic Methodologies

The synthesis of this compound often involves multi-component reactions (MCRs) which are efficient for creating complex structures from simpler starting materials.

- Green Chemistry Approaches :

- Analytical Techniques :

Case Study 1: Anticancer Evaluation

A study conducted by researchers at the NCI involved testing this compound against a panel of cancer cell lines. The results indicated a promising profile with significant inhibition rates compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole derivatives using microwave-assisted synthesis. This method reduced reaction times significantly while improving yields and purity .

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Key properties include:

- Density : 1.217 g/cm³

- Boiling Point : 428.2°C at 760 mmHg

- Flash Point : 212.8°C

- Vapor Pressure : 1.54 × 10⁻⁷ mmHg at 25°C .

The ester and ketone functionalities enhance solubility in organic solvents, making it a versatile intermediate in medicinal and materials chemistry.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, ring saturation, and functional groups, which influence their physicochemical and biological properties. Below is a comparative analysis:

Structural Analogs and Similarity Scores

Notes:

- The 0.95 similarity compound (7272-58-4) shares near-identical core structure but differs in the position of the ester group (1-carboxylate vs. 2-carboxylate in isoindole/indole systems) .

- The absence of the 4-oxo group in 37945-37-2 reduces electrophilicity, altering reactivity in nucleophilic additions .

Physicochemical and Reactivity Differences

- Boiling Points : Bulkier substituents (e.g., 847464-43-1 ) increase molecular weight and boiling points.

- Hydrogen Bonding: The 4-oxo group in the target compound facilitates hydrogen bonding, critical for crystal packing and solubility , whereas non-oxo analogs (e.g., 37945-37-2) exhibit weaker intermolecular interactions.

Biological Activity

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2h-Isoindole-1-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 168279-54-7 |

| Appearance | White to off-white solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In one study, it demonstrated:

- MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria.

This suggests a promising potential for development as an antibacterial agent.

Anticancer Potential

Isoindole derivatives have shown anticancer activity in various studies. This compound was evaluated for cytotoxic effects on several cancer cell lines:

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in vitro.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited growth compared to standard antibiotics.

Study on Cancer Cell Lines

In vitro studies involving various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic markers after treatment.

Q & A

Q. What are the established synthetic routes for Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-2H-Isoindole-1-Carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-formyl cyclohexanone and ethyl glycine hydrochloride under acidic conditions. For example, cyclohexanone derivatives are condensed with glycine esters, followed by intramolecular cyclization. Key factors include:

- Temperature control : Reactions often proceed at 80–100°C to avoid side products.

- Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.

- Workup : Neutralization with NaHCO₃ and purification via column chromatography (silica gel, ethyl acetate/hexane) yield >70% purity .

Alternative routes may employ microwave-assisted synthesis to reduce reaction time by 50% .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:

- Crystallization : Slow evaporation from chloroform/hexane mixtures produces diffraction-quality crystals.

- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL software refines positional and thermal parameters, achieving R-factors < 0.05. The tetrahydroisoindole core and ester substituents are validated via Fourier difference maps .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl group at C3: δ ~2.1 ppm in H NMR).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <1%.

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 222.1125 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity in related tetrahydroisoindole derivatives?

Comparative studies on analogs (e.g., ethyl 4-chloro-5-formyl derivatives) reveal:

- Methyl substitution : Enhances lipophilicity (logP +0.5), improving blood-brain barrier permeability.

- Oxo group : Critical for hydrogen bonding with enzymatic targets (e.g., kinases: ΔG ~-8.2 kcal/mol via docking).

- SAR trends : 3-Methyl derivatives show 2–3× higher cytotoxicity (IC₅₀ ~15 μM) against HeLa cells vs. non-methylated analogs .

Q. What computational strategies predict binding interactions between this compound and biological targets?

- Molecular docking : AutoDock Vina screens against the ATP-binding pocket of CDK2 (PDB: 1HCL). The oxo group forms hydrogen bonds with Lys33.

- MD simulations : GROMACS assesses stability (RMSD < 2.0 Å over 50 ns), confirming persistent interactions with Asp145.

- QSAR models : Hammett σ constants correlate electronic effects of substituents with IC₅₀ values (R² = 0.89) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and incubation times (48–72 hrs).

- Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may differ in activity by >10×.

- Meta-analysis : Pool data from ≥5 independent studies to identify outliers (Grubbs’ test, α = 0.05) .

Methodological Insights Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.